molecular formula C12H16O2 B14016631 2,6-Dimethylphenethyl acetate

2,6-Dimethylphenethyl acetate

Cat. No.: B14016631
M. Wt: 192.25 g/mol
InChI Key: PVOSXIKCUULPIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethylphenethyl acetate is an organic compound with the molecular formula C10H12O2. It is a derivative of phenethyl acetate, where the phenyl ring is substituted with two methyl groups at the 2 and 6 positions. This compound is known for its pleasant fragrance and is often used in the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimethylphenethyl acetate can be synthesized through the esterification of 2,6-dimethylphenol with acetic acid or acetic anhydride. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylphenethyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.

Major Products Formed

    Oxidation: 2,6-Dimethylbenzoic acid or 2,6-dimethylacetophenone.

    Reduction: 2,6-Dimethylphenethyl alcohol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2,6-Dimethylphenethyl acetate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Widely used in the fragrance industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 2,6-dimethylphenethyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the corresponding alcohol and acetic acid, which may then interact with biological pathways. The aromatic ring and methyl groups contribute to its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

    Phenethyl acetate: Lacks the methyl groups at the 2 and 6 positions.

    2,4-Dimethylphenethyl acetate: Methyl groups are at the 2 and 4 positions instead of 2 and 6.

    2,6-Dimethylphenol: The ester group is replaced with a hydroxyl group.

Uniqueness

2,6-Dimethylphenethyl acetate is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity. The presence of these groups can enhance its stability and alter its interaction with molecular targets compared to similar compounds.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-(2,6-dimethylphenyl)ethyl acetate

InChI

InChI=1S/C12H16O2/c1-9-5-4-6-10(2)12(9)7-8-14-11(3)13/h4-6H,7-8H2,1-3H3

InChI Key

PVOSXIKCUULPIO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)CCOC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.